molecular formula C11H8BrNO3S B3078859 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1055980-72-7

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B3078859
CAS RN: 1055980-72-7
M. Wt: 314.16 g/mol
InChI Key: KCNLJTNNQJEBIE-UITAMQMPSA-N
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Description

The compound “(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a 3-bromo-4-methoxyphenyl group, which is a phenyl group substituted with a bromine atom at the 3-position and a methoxy group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazolidine ring with a double bond between the 5-position carbon and a carbon of the 3-bromo-4-methoxyphenyl group . The 2,4-dione indicates the presence of two carbonyl groups at the 2 and 4 positions of the thiazolidine ring .


Chemical Reactions Analysis

Thiazolidinediones can undergo a variety of chemical reactions, including oxidation, reduction, and various addition reactions . The presence of the bromine atom in the 3-bromo-4-methoxyphenyl group could make this compound a good candidate for nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives, including compounds structurally related to "(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione," have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds exhibit significant inhibition efficiency, which increases with concentration. The adsorption of these inhibitors on mild steel surfaces obeys the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface, which is crucial for protecting the metal against corrosion (Yadav et al., 2015).

Antimicrobial Activity

Derivatives of thiazolidinedione, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potent inhibitory activity against several pathogenic strains of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans. This highlights their potential as lead compounds for the development of new antimicrobial agents (Stana et al., 2014).

Anticancer Activity

Thiazolidinedione derivatives have also been evaluated for their anticancer activities. One study on thiazacridine derivatives, which share a structural motif with "this compound," demonstrated their ability to inhibit DNA topoisomerase I activity and induce apoptosis in tumor cells. These findings suggest a promising avenue for the development of new anticancer therapeutics (Barros et al., 2013).

Future Directions

The future directions for this compound could involve further study of its chemical properties and potential biological activity. It could also be interesting to explore its potential use in the synthesis of other compounds .

properties

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S/c1-16-8-3-2-6(4-7(8)12)5-9-10(14)13-11(15)17-9/h2-5H,1H3,(H,13,14,15)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNLJTNNQJEBIE-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169626
Record name (5Z)-5-[(3-Bromo-4-methoxyphenyl)methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1055980-72-7
Record name (5Z)-5-[(3-Bromo-4-methoxyphenyl)methylene]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055980-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-5-[(3-Bromo-4-methoxyphenyl)methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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